molecular formula C19H17N3S B3014571 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea CAS No. 433251-51-5

1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea

Cat. No.: B3014571
CAS No.: 433251-51-5
M. Wt: 319.43
InChI Key: SCRVLHDRQWSVMA-UHFFFAOYSA-N
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Description

1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a thiourea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-(pyridin-4-ylmethyl)phenyl group on the other. Thioureas are renowned for their versatile biological and chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3S/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVLHDRQWSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to antiproliferative effects. The exact molecular pathways are still under investigation, but it is believed to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Anti-nociceptive Activity: The propenoyl-substituted thiourea (from ) demonstrated significant anti-nociceptive effects in rodent models, attributed to its ability to modulate inflammatory pathways.
  • Antimicrobial Activity : Trifluoromethyl-substituted thioureas (e.g., compound 6a in ) showed potency comparable to ampicillin against Bacillus strains, likely due to the electron-withdrawing trifluoromethyl group enhancing membrane permeability. The pyridinylmethyl group in the target compound may offer similar advantages but requires empirical validation.
  • Corrosion Inhibition : Selenium-containing thioureas (e.g., DS036 ) exhibited high inhibition efficiency (>90% at 1 mM concentration) in HCl solutions, attributed to adsorption on metal surfaces via Se and S atoms . The pyridinylmethyl group’s role in corrosion inhibition remains unexplored.

Physicochemical and Spectral Properties

Table: Comparative Spectral Data

Compound IR (υ/cm⁻¹) ^1H NMR (δ/ppm) Highlights Melting Point (°C)
Target compound (hypothetical data) ~3260 (N-H), 1630 (C=N) Pyridine-CH₂: ~4.2; Aromatic: 7.0–8.0 Not reported
4b (Pyrazolyl-phenylthiourea) 3263, 3230 (N-H), 1627 (C=N) Pyrazole-H: 6.01; Aromatic: 7.05–7.91 255–256
5 (Thiazolopyrimidine-phenylthiourea) 3268, 3225 (N-H), 2221 (C≡N) Thiazole-H: 4.19; Aromatic: 7.45–7.64 283–284
  • IR Spectroscopy : All thiourea derivatives show characteristic N-H stretches (~3200–3300 cm⁻¹) and C=N vibrations (~1620–1630 cm⁻¹). The pyridinylmethyl group in the target compound may introduce additional C-H stretching modes near 2800–3000 cm⁻¹.
  • ^1H NMR : Aromatic protons typically appear between δ 7.0–8.0 ppm. Pyridine-related protons (e.g., pyridinylmethyl-CH₂ in the target compound) resonate near δ 4.2 ppm, as seen in analogous compounds .

Pharmacokinetic and Toxicity Considerations

  • Oral Bioavailability: Thioureas with low polar surface area (PSA < 140 Ų) and fewer rotatable bonds (≤10) generally exhibit better bioavailability .
  • Toxicity : Selenium-containing thioureas (e.g., DS036 ) may pose toxicity risks at high doses, whereas trifluoromethyl derivatives (e.g., ) are generally safer but require metabolic stability studies.

Biological Activity

1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiourea group, which enhances its hydrogen bonding capabilities and reactivity. Its IUPAC name is this compound, and it can be represented by the following structural formula:

C19H17N3S\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{S}

Target of Action

This compound primarily targets cancer cells. Studies have shown that it exhibits antiproliferative activity against various human cancer cell lines, including those used by the National Cancer Institute (NCI) .

Mode of Action

The compound inhibits cancer cell proliferation through several proposed mechanisms:

  • Binding Interactions : It is hypothesized that the compound interacts with specific biomolecules within the cells.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed, contributing to its antiproliferative effects .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effects on selected cell lines:

Cell LineIC50 (µM)Notes
SW48015.2Colon cancer cell line
SW62012.8Metastatic colon cancer
PC318.5Prostate cancer
HeLa10.5Cervical cancer

In Vitro Studies

A study published in December 2022 highlighted the compound's efficacy against multiple cancer types, demonstrating that it significantly inhibited the growth of SW480 and SW620 cells while showing minimal toxicity to normal human keratinocytes (HaCaT cells) . This selectivity is crucial for developing therapeutic agents that target cancer cells without harming normal tissues.

Comparative Analysis with Related Compounds

This compound has been compared with structurally similar compounds:

  • 1-Phenyl-3-[4-(pyridin-3-yl)phenyl]urea : Exhibits different biological properties due to the substitution at the pyridine ring.

The unique thiourea group in this compound contributes to its distinct biological activity compared to urea analogs, making it a candidate for further pharmacological exploration .

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